3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid
Description
3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid (CAS: 1356809-47-6) is an α,β-unsaturated carboxylic acid featuring a trifluoromethyl (-CF₃) substituent at the meta position (3-position) of the phenyl ring. This compound is structurally characterized by a conjugated enoic acid system, which imparts unique electronic and steric properties. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the compound's acidity and influences its reactivity in organic transformations, particularly in cycloadditions and nucleophilic substitutions.
Primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, this compound serves as a precursor for heterocyclic frameworks (e.g., oxazoles, imidazoles) and bioactive molecules .
Properties
IUPAC Name |
(E)-3-[3-(trifluoromethyl)phenyl]but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7(5-10(15)16)8-3-2-4-9(6-8)11(12,13)14/h2-6H,1H3,(H,15,16)/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEDBZWATWFBJV-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the double bond.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of trifluoromethylbenzoic acid or trifluoromethylacetophenone.
Reduction: Formation of 3-[3-(trifluoromethyl)phenyl]butanoic acid.
Substitution: Formation of halogenated derivatives such as 3-[3-(trifluoromethyl)phenyl]-2-bromo-but-2-enoic acid.
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
- No crystallographic data available, but positional differences likely alter hydrogen-bonding patterns in solid-state structures .
- 3-[4-(Trifluoromethyl)phenyl]propanoic acid (CAS: Not provided): Shorter carbon chain (propanoic acid vs. but-2-enoic acid) reduces conjugation, diminishing electronic stabilization. Crystal structure reveals inversion dimers via O–H⋯O hydrogen bonds, a feature shared with enoic acids but modulated by chain length .
Substituent Variations
- 3-(2-Fluorophenyl)but-2-enoic acid (CAS: 1130-95-6): Replacing -CF₃ with -F reduces electron-withdrawing effects, lowering acidity (pKa ~3.5 vs. ~2.8 for -CF₃ analogs). Commercial availability (95% purity, ¥560/10mg) highlights its utility in small-scale syntheses .
- Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate (CAS: 133559-43-0): Ester derivative with a sulfonyloxy group; higher molar mass (248.18 g/mol) and density (1.474 g/cm³) due to the -SO₂CF₃ substituent. Predicted boiling point (248.3°C) reflects increased polarity from the sulfonyl group .
Functional Derivatives
- 4-Oxo-4-[[3-(trifluoromethyl)phenyl]amino]but-2-enoic acid (CAS: 296272-06-5): Incorporates an oxo and amino group, enabling diverse reactivity (e.g., amidation, cyclization). Used in synthesizing maleamic acid derivatives for kinase inhibition studies .
Data Table: Key Properties of Comparable Compounds
Biological Activity
3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid is an organic compound notable for its unique chemical structure, which includes a butenoic acid backbone and a trifluoromethyl-substituted phenyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly its antimicrobial properties and applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by:
- Chemical Formula : CHFO
- Molecular Weight : 250.20 g/mol
- Functional Groups : Unsaturated carboxylic acid, trifluoromethyl group
The trifluoromethyl group imparts significant electron-withdrawing characteristics, enhancing the compound's reactivity and biological activity. The presence of the double bond in the butenoic acid backbone contributes to its unsaturation, making it a target for various chemical reactions.
Antimicrobial Activity
Research has indicated that 3-[3-(trifluoromethyl)phenyl]but-2-enoic acid exhibits notable antimicrobial properties. It has been tested against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro studies have shown that this compound can inhibit the growth of these bacteria, suggesting its potential as a lead compound for developing new antibiotics or antimicrobial agents.
Table 1: Antimicrobial Efficacy of 3-[3-(Trifluoromethyl)phenyl]but-2-enoic Acid
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
The mechanism by which 3-[3-(trifluoromethyl)phenyl]but-2-enoic acid exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival. Further studies are needed to elucidate the specific interactions at the molecular level.
Applications in Medicinal Chemistry
Beyond its antimicrobial properties, this compound has potential applications in medicinal chemistry due to its structural features that allow it to act as a ligand in coordination chemistry. Research indicates that it can form complexes with transition metals, which may exhibit interesting magnetic and structural properties. These characteristics could lead to novel applications in drug design and materials science.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 3-[3-(trifluoromethyl)phenyl]but-2-enoic acid. A comparative overview is provided below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(Trifluoromethyl)cinnamic acid | Trifluoromethyl group on a cinnamic backbone | Known for anti-inflammatory properties |
| 2-(Trifluoromethyl)cinnamic acid | Variation in position of trifluoromethyl group | Exhibits different reactivity patterns |
| 5-Methyl-2-(trifluoromethyl)cinnamic acid | Methyl substitution on the aromatic ring | Potentially different biological activities |
| 2,5-Bis(trifluoromethyl)cinnamic acid | Two trifluoromethyl groups | Enhanced electron-withdrawing effects |
| 3-(2,6-Bis(trifluoromethyl)phenyl)acrylic acid | Multiple trifluoromethyl substitutions | Unique reactivity due to multiple electron-withdrawing groups |
These comparisons highlight how variations in structure can lead to different biological activities and therapeutic potentials.
Case Studies and Research Findings
Recent studies have focused on the biotransformation of related compounds, including 3-[3-(trifluoromethyl)phenyl]acrylic acid, which serves as a model substrate for exploring enzyme-catalyzed reactions. For instance, optimization of reaction conditions revealed that pH values around 6.5–7.0 yielded the highest conversion rates when using whole-cell biocatalysts . Such findings underscore the importance of environmental conditions in maximizing the efficacy of biologically active compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
